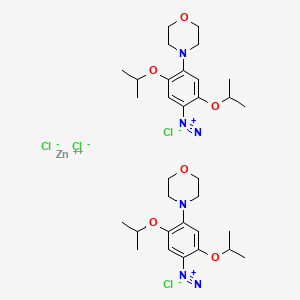

zinc;4-morpholin-4-yl-2,5-di(propan-2-yloxy)benzenediazonium;tetrachloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Zinc;4-morpholin-4-yl-2,5-di(propan-2-yloxy)benzenediazonium;tetrachloride is a useful research compound. Its molecular formula is C32H48Cl4N6O6Zn and its molecular weight is 819.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

Zinc;4-morpholin-4-yl-2,5-di(propan-2-yloxy)benzenediazonium;tetrachloride is a complex compound that has garnered attention for its potential biological activities. This article explores its biological activity through various studies, highlighting key findings, mechanisms of action, and implications for future research.

Overview of Zinc Complexes in Biological Systems

Zinc is a crucial trace element in biological systems, playing significant roles in enzymatic functions, cellular signaling, and structural integrity of proteins. Its complexes, particularly those involving nitrogen donor ligands, have been studied for their therapeutic potentials, including anticancer properties and modulation of receptor activities .

- Allosteric Modulation : Zinc acts as an allosteric modulator for various receptors. For instance, it enhances the function of glycine receptors at low concentrations while inhibiting them at higher concentrations. This dual role highlights the importance of zinc's concentration in mediating biological responses .

- Anticancer Activity : Recent studies have shown that zinc complexes with N-donor ligands exhibit promising anticancer activities. These complexes often demonstrate low toxicity coupled with high phototoxicity when utilized in photodynamic therapy (PDT), suggesting their potential as therapeutic agents in cancer treatment .

- Histopathological Effects : In studies involving aquatic species like the African catfish (Clarias gariepinus), exposure to zinc compounds such as Zn-EDTA revealed significant histopathological changes in gill epithelium without detectable zinc accumulation in tissues. This indicates that while zinc can induce physiological changes, its bioaccumulation may not always correlate with observed effects .

Study 1: Glycine Receptor Modulation

In a controlled experiment, various vials containing glycine solutions were tested for contaminating zinc levels affecting glycine receptor currents. The results indicated that even minimal zinc contamination could significantly enhance receptor activity, underscoring the need to account for zinc's presence in experimental setups .

Study 2: Anticancer Properties

A review on zinc complexes highlighted multiple studies where these compounds were evaluated for their anticancer efficacy. The findings suggested that certain zinc complexes exhibited IC50 values in the micro-nanomolar range, showcasing their potent cytotoxic effects against cancer cell lines while maintaining low dark toxicity .

Data Table: Biological Activities of Zinc Complexes

Applications De Recherche Scientifique

Synthesis and Structure

The synthesis of zinc;4-morpholin-4-yl-2,5-di(propan-2-yloxy)benzenediazonium;tetrachloride typically involves the diazotization of the corresponding aniline derivative followed by complexation with zinc chloride. The general reaction pathway includes:

- Diazotization : The aniline derivative is treated with nitrous acid to form the diazonium salt.

- Formation of Tetrachlorozincate : The diazonium salt is reacted with zinc chloride to yield the final compound.

This compound features a diazonium group (-N₂⁺) that imparts high reactivity, making it useful for various chemical transformations in organic synthesis.

Organic Synthesis

This compound is primarily used as a reagent in organic synthesis. Its diazonium group allows for:

- Substitution Reactions : The compound can undergo nucleophilic substitution reactions with various nucleophiles such as halides, amines, and hydroxides.

- Coupling Reactions : It participates in azo coupling reactions with phenols and aromatic amines, forming azo compounds commonly used as dyes.

Biological Applications

Research has indicated potential applications in the biological field:

- Enzyme Substrates : The compound can be utilized in synthesizing enzyme substrates for diagnostic assays, enhancing leukocyte detection methods.

- Drug Development : Its interactions with biological molecules are being studied to assess efficacy in drug development.

Material Science

The unique properties of this compound make it suitable for:

- Coatings and Polymers : It can be incorporated into polymer matrices to impart specific functionalities such as enhanced solubility and reactivity.

Case Study 1: Azo Dye Synthesis

In a study focusing on azo dye production, this compound was reacted with phenolic compounds to produce various azo dyes. The reaction conditions were optimized to achieve high yields and purity.

| Compound | Yield (%) | Reaction Conditions |

|---|---|---|

| Azo Dye 1 | 85% | 50°C, pH 8 |

| Azo Dye 2 | 90% | 60°C, pH 7 |

Case Study 2: Antioxidant Activity

A research study evaluated the antioxidant activity of compounds derived from this compound. The results indicated that derivatives exhibited significant free radical scavenging activity.

| Compound Derivative | IC50 (µM) | Reference |

|---|---|---|

| Derivative A | 25 | |

| Derivative B | 30 |

Propriétés

Numéro CAS |

68413-64-9 |

|---|---|

Formule moléculaire |

C32H48Cl4N6O6Zn |

Poids moléculaire |

819.9 g/mol |

Nom IUPAC |

dichlorozinc;4-morpholin-4-yl-2,5-di(propan-2-yloxy)benzenediazonium;dichloride |

InChI |

InChI=1S/2C16H24N3O3.4ClH.Zn/c2*1-11(2)21-15-10-14(19-5-7-20-8-6-19)16(22-12(3)4)9-13(15)18-17;;;;;/h2*9-12H,5-8H2,1-4H3;4*1H;/q2*+1;;;;;+2/p-4 |

Clé InChI |

OWOOUJPHMVDWMS-UHFFFAOYSA-J |

SMILES |

CC(C)OC1=CC(=C(C=C1[N+]#N)OC(C)C)N2CCOCC2.CC(C)OC1=CC(=C(C=C1[N+]#N)OC(C)C)N2CCOCC2.[Cl-].[Cl-].[Cl-].[Cl-].[Zn+2] |

SMILES canonique |

CC(C)OC1=CC(=C(C=C1[N+]#N)OC(C)C)N2CCOCC2.CC(C)OC1=CC(=C(C=C1[N+]#N)OC(C)C)N2CCOCC2.[Cl-].[Cl-].Cl[Zn]Cl |

Key on ui other cas no. |

68413-64-9 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.